molecular formula C12H10ClN3O4 B2837325 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 514801-13-9

3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Cat. No. B2837325
CAS RN: 514801-13-9
M. Wt: 295.68
InChI Key: FPUKYFGGQDBCGS-UHFFFAOYSA-N
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Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole compound can vary widely depending on its specific structure. For example, one pyrazole derivative was found to have a melting point of 198–200 °C .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research on related compounds includes the synthesis of Schiff bases and their metal complexes with potential antibacterial activity. For instance, Schiff bases derived from benzothiazole and their zinc(II) chelates have been investigated for their antibacterial properties against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan, Scozzafava, & Supuran, 2003). These studies suggest that the structural framework similar to the one in "3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde" could be leveraged for developing compounds with antibacterial properties.

Fungal Degradation of Nitroaromatic Compounds

The degradation of nitroaromatic compounds by fungi, involving the conversion of nitrotoluenes to their corresponding arylalcohols via cytochrome P450-mediated hydroxylation, indicates the potential of such compounds in environmental applications for pollutant degradation (Teramoto, Tanaka, & Wariishi, 2004).

Synthesis and Characterization of Pyrazole Derivatives

The synthesis and spectroscopic investigation of new pyrazole Schiff bases containing azo groups have been conducted. These compounds were characterized using various spectroscopic methods and theoretical calculations, indicating their potential in materials science and as ligands in coordination chemistry (Özkınalı, Gür, Şener, Alkın, & Çavuş, 2018).

Organic Analogs of Nonmetal-Nonmetal Systems

Studies on the thermal properties and phase diagrams of organic analogs of nonmetal–nonmetal systems could provide insights into the physical properties of compounds with structures similar to "3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde" and their applications in materials science (Rai, Pandey, & Rai, 2016).

Future Directions

The field of pyrazole research is very active, with new synthetic techniques and biological activities related to pyrazole derivatives being developed . Future research may focus on developing novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .

properties

IUPAC Name

3-[(4-chloro-3-nitropyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4/c1-20-11-3-2-8(7-17)4-9(11)5-15-6-10(13)12(14-15)16(18)19/h2-4,6-7H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUKYFGGQDBCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

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